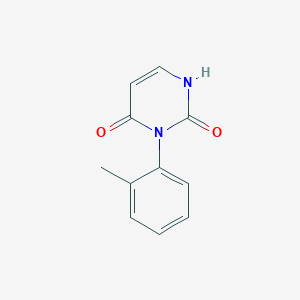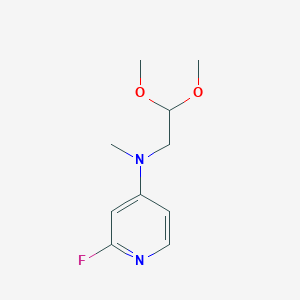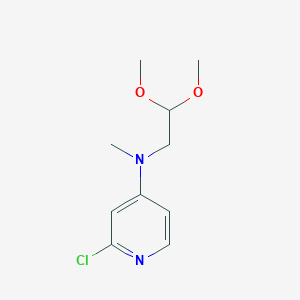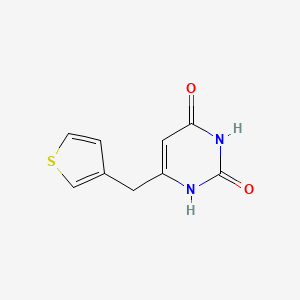
6-(thiophène-3-ylméthyl)pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
The compound “6-(thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione” is a heterocyclic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or through the reaction of an appropriate precursor with a nucleophile .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and thiophene rings. The exact structure would depend on the positions of the various substituents on these rings .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would likely involve the functional groups present in the molecule. For example, the carbonyl groups in the pyrimidine ring could potentially undergo nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the carbonyl groups could potentially make the compound polar .Applications De Recherche Scientifique
Applications antioxydantes et anti-inflammatoires
La fraction thiophène présente dans ce composé est connue pour ses propriétés bioactives, qui comprennent des activités antioxydantes et anti-inflammatoires. Des chercheurs ont synthétisé des dérivés de composés contenant du thiophène qui ont montré des effets anti-inflammatoires puissants à la fois in vitro et in vivo. Ces composés présentent également des activités antioxydantes prometteuses contre les radicaux libres et la peroxydation lipidique .
Potentiel chimiothérapeutique
Les chalcones, qui font partie de la structure chimique de ce composé, sont reconnues pour leur efficacité biologique diversifiée, notamment des effets antibactériens, anti-inflammatoires et antitumoraux. La structure du composé lui permet d'être inclus dans l'alimentation quotidienne comme composé chimiothérapeutique favorable, offrant potentiellement une nouvelle voie pour le traitement du cancer .
Activité antimicrobienne
La fraction thiophène est également associée à des propriétés antimicrobiennes. Cela fait du composé un candidat pour des recherches supplémentaires sur son efficacité contre diverses infections microbiennes, conduisant potentiellement au développement de nouveaux agents antimicrobiens .
Synthèse de dérivés hétérocycliques
Ce composé sert de point de départ pour la synthèse de nouveaux dérivés de pyrimidine-thiol, de pyrazole et de pyran. Ces dérivés hétérocycliques présentent un immense intérêt en raison de leurs activités biologiques, qui comprennent des propriétés anticancéreuses .
Réactions multicomposants en synthèse organique
Le composé peut être utilisé dans des réactions multicomposants (RMC), qui constituent une stratégie puissante pour une synthèse verte ou durable. Les RMC permettent la création de structures moléculaires diverses avec une efficacité accrue et une économie atomique élevée à partir de matières premières facilement accessibles et peu coûteuses .
Agents anticancéreux
Les dérivés de thiénopyrimidine, tels que celui en question, ont été évalués comme inhibiteurs de PI3K contre divers isomères et ont montré une activité anticancéreuse contre une gamme de lignées cellulaires cancéreuses. Cela met en évidence le potentiel du composé comme agent anticancéreux ciblé .
Mécanisme D'action
Target of Action
Similar compounds have been shown to have anti-inflammatory and antioxidant activities . They are also known to inhibit various enzymes and pathways, which are critical to the progression of diseases like cancer .
Mode of Action
It is suggested that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to affect pathways involving protein kinases (pks), topoisomerases, tubulin polymerization, and histone deacetylase (hdac) .
Result of Action
They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
6-(Thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and oxidoreductases. These interactions often involve the binding of the compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. For instance, the thiophene ring can engage in π-π stacking interactions with aromatic residues in the enzyme’s active site, while the pyrimidine ring can form hydrogen bonds with amino acid side chains .
Cellular Effects
The effects of 6-(Thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the MAPK and PI3K/Akt pathways. This compound can modulate gene expression by acting as a transcriptional regulator, either upregulating or downregulating the expression of specific genes. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
At the molecular level, 6-(Thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione exerts its effects through several mechanisms. It can bind to DNA and RNA, influencing the transcription and translation processes. The compound also acts as an enzyme inhibitor, particularly targeting kinases and oxidoreductases. By binding to the active sites of these enzymes, it can prevent substrate binding and subsequent catalytic activity. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione have been shown to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of 6-(Thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can enhance certain physiological functions. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .
Metabolic Pathways
6-(Thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of key metabolites. The compound can also affect the activity of enzymes involved in the synthesis and degradation of nucleotides and amino acids .
Transport and Distribution
Within cells and tissues, 6-(Thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, it can bind to intracellular proteins and be transported to different cellular compartments. The compound’s distribution within tissues is influenced by its affinity for binding proteins and its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of 6-(Thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell. This localization is essential for its role in regulating gene expression and enzyme activity .
Propriétés
IUPAC Name |
6-(thiophen-3-ylmethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-8-4-7(10-9(13)11-8)3-6-1-2-14-5-6/h1-2,4-5H,3H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBADLUHYCLJQNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


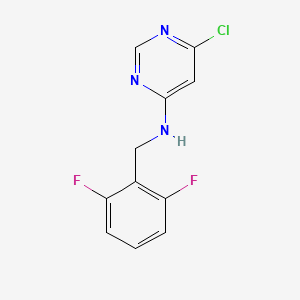
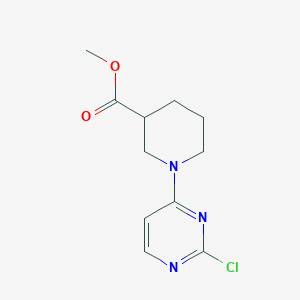
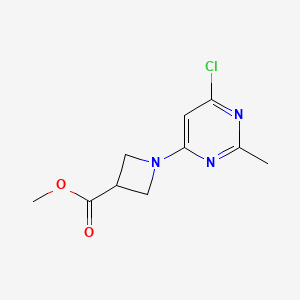
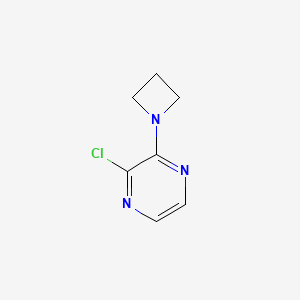
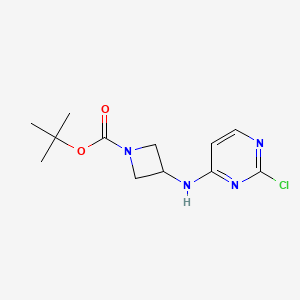
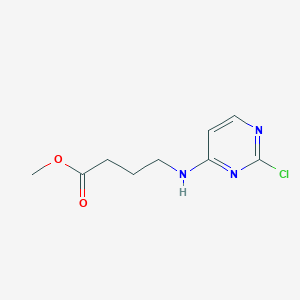

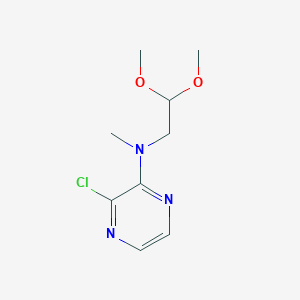
![(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1481412.png)
![2-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B1481413.png)
